molecular formula C26H28N4O B3866608 N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzamide

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzamide

Cat. No.: B3866608
M. Wt: 412.5 g/mol
InChI Key: LLMUIEYDSIDNBR-JFLMPSFJSA-N
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Description

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a dimethylamino group and a dihydroisoindolyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzamide under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the use of catalysts like p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O/c1-18-12-22-16-30(17-23(22)13-19(18)2)25-7-5-6-21(14-25)26(31)28-27-15-20-8-10-24(11-9-20)29(3)4/h5-15H,16-17H2,1-4H3,(H,28,31)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMUIEYDSIDNBR-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)NN=CC4=CC=C(C=C4)N(C)C)C=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)N(C)C)C=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzamide
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N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzamide
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N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzamide
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N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzamide
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N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzamide
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N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzamide

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